N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-13(19)17-14-3-5-15(6-4-14)23(20,21)16-7-2-8-18-9-11-22-12-10-18/h3-6,16H,2,7-12H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRMCSOIXZIPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320739 | |
| Record name | N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49728460 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
77283-38-6 | |
| Record name | N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorosulfonation Protocol
Reagents :
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Acetanilide (1.0 equiv)
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Chlorosulfonic acid (2.5–3.0 equiv)
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Solvent: Neat or dichloromethane (DCM)
Procedure :
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Acetanilide is dissolved in DCM and cooled to 0–5°C.
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Chlorosulfonic acid is added dropwise under vigorous stirring.
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The reaction is quenched on ice, and the product is filtered, washed, and dried.
Key Data :
Mechanistic Insight :
Chlorosulfonic acid acts as both sulfonating agent and solvent. The acetamide group directs electrophilic substitution to the para position, minimizing ortho byproducts.
Sulfonamide Formation with 3-Morpholinopropylamine
The sulfonyl chloride intermediate reacts with 3-morpholinopropylamine to form the target sulfonamide.
Coupling Reaction
Reagents :
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4-Acetamidobenzenesulfonyl chloride (1.0 equiv)
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3-Morpholinopropylamine (1.2 equiv)
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Base: Triethylamine or pyridine (1.5 equiv)
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Solvent: Dichloromethane (DCM) or acetonitrile
Procedure :
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Sulfonyl chloride is dissolved in DCM under nitrogen.
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3-Morpholinopropylamine and base are added dropwise at 0°C.
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The reaction is stirred at room temperature for 4–6 hours.
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The product is isolated via extraction and recrystallized from ethanol.
Key Data :
Optimization Strategies :
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Phase Transfer Catalysis : Tetrabutylammonium bromide (10 mol%) increases yield to 87% by enhancing amine nucleophilicity.
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Temperature Control : Reactions at 0°C reduce HCl-induced decomposition.
Alternative Synthetic Pathways
One-Pot Sulfonation-Coupling
A streamlined approach combines sulfonation and coupling in a single reactor:
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Acetanilide is sulfonated with chlorosulfonic acid.
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Without isolation, 3-morpholinopropylamine and K₂CO₃ are added directly.
Advantages :
Solid-Phase Synthesis
Recent patents describe immobilizing sulfonyl chloride on silica gel, followed by amine coupling. This method enhances purity (>95%) but requires specialized equipment.
Challenges and Solutions
Byproduct Formation
Amine Availability
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Issue : Limited commercial availability of 3-morpholinopropylamine.
-
Synthesis :
Analytical Characterization
Spectroscopic Data :
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¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, NH), 7.8 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 3.6 (t, 4H, morpholine-OCH₂), 2.4 (m, 6H, morpholine-NCH₂ and propyl-CH₂), 2.1 (s, 3H, COCH₃).
Purity Assessment :
Industrial-Scale Considerations
Cost Efficiency :
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can exert antimicrobial and anticancer effects. Additionally, it may interact with other molecular targets and pathways, contributing to its broad spectrum of biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Structural and Functional Analysis
Morpholinopropyl Substituent
The morpholine ring in the target compound introduces a heterocyclic oxygen atom, which enhances solubility and may facilitate interactions with polar residues in biological targets. This contrasts with piperazine derivatives (e.g., Compound 35), where nitrogen atoms in the ring contribute to basicity and hydrogen bonding .
Piperazine and Diethyl Derivatives
Compounds 35–37 () demonstrate how substituent bulk and electronic properties influence activity:
- Compound 36 (N,N-diethyl): The lipophilic ethyl groups may enhance membrane permeability, contributing to anti-hypernociceptive effects in inflammatory pain models .
Methylsulfonyl Derivatives
N-(4-(Methylsulfonyl)phenyl)acetamide () is part of a non-steroidal anti-inflammatory drug (NSAID) pharmacophore.
Ethylsulfamoyl and Hydroxyphenylamino Derivatives
- N-[4-(Ethylsulfamoyl)phenyl]acetamide (): The smaller ethyl group may limit steric hindrance, favoring interactions with shallow binding pockets.
Pharmacological Implications
- Analgesic vs. Anti-inflammatory Activity: Morpholinopropyl and piperazinyl derivatives (e.g., Compound 35) show analgesic activity, while methylsulfonyl derivatives align with NSAID mechanisms. The target compound’s morpholine group may balance solubility and target specificity for dual activity .
- Anti-hypernociceptive Effects: Compounds 36 and 37 () highlight the role of sulfamoyl substituents in modulating inflammatory pain pathways. The target compound’s larger substituent may influence duration of action or potency .
Biological Activity
N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), molecular docking analyses, and in vitro assays.
Chemical Structure and Synthesis
The compound features a morpholine ring and a sulfamoyl group attached to a phenyl acetamide backbone. The synthesis typically involves coupling reactions that yield significant amounts of the desired product, often enhanced by techniques such as ultrasound-assisted synthesis.
Anticancer Properties
Numerous studies have investigated the anticancer properties of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (triple-negative breast cancer).
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HepG2 Cell Line :
- The compound exhibited an IC50 value indicative of its potency against HepG2 cells, with values ranging from 12.5 µg/mL to 28.399 µg/mL depending on structural modifications.
- Structure-activity relationship studies revealed that electron-donating groups significantly enhance anti-proliferative activity.
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MDA-MB-231 Cell Line :
- In studies focused on triple-negative breast cancer, derivatives of this compound showed improved binding affinity to eEF2K, a protein implicated in cancer progression.
- The most potent derivatives inhibited cell viability and induced apoptosis in these cancer cells.
The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest that this compound binds effectively to targets involved in cancer metabolism and growth regulation.
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how structural modifications influence biological activity:
| Compound Variant | IC50 (µg/mL) | Notable Features |
|---|---|---|
| Base Compound | 28.399 | Sulfamoyl group present |
| Variant A | 12.500 | Enhanced with electron-donating groups |
| Variant B | 20.000 | Morpholine ring modified |
These findings indicate that the presence of specific functional groups can significantly alter the compound's potency.
Case Studies
- Case Study 1 : A study published in MDPI highlighted the synthesis of various derivatives, showing that modifications led to different levels of anti-proliferative activity against HepG2 cells . The most effective compounds were those with additional electron-donating substituents.
- Case Study 2 : Research on eEF2K inhibitors demonstrated that derivatives of this compound could suppress tumor growth in xenograft models, suggesting potential for clinical application in treating aggressive breast cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
